molecular formula C15H16O4 B6380064 4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% CAS No. 1261896-89-2

4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6380064
CAS RN: 1261896-89-2
M. Wt: 260.28 g/mol
InChI Key: MMNWPUXJWXVRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% (4-DMP-2MP) is a phenolic compound with a wide range of applications in organic synthesis and scientific research. It is a colorless to pale yellow liquid with a molecular weight of 202.25 g/mol and a melting point of 79-80 °C. 4-DMP-2MP is soluble in water and ethanol and is used as a reagent in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and bioactive compounds. In recent years, 4-DMP-2MP has gained attention as a potential agent for biomedical research, owing to its unique properties and potential applications in drug development.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has been widely used in scientific research for its unique properties and potential applications in drug development. It has been studied for its ability to inhibit the growth of certain cancer cells, as well as its potential to modulate the activity of enzymes involved in drug metabolism. In addition, 4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has been used to study the effects of oxidative stress on the body, as well as its potential to reduce inflammation. Furthermore, it has been used to study the effects of various drugs on the body, including those used to treat Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of 4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to work by modulating the activity of enzymes involved in drug metabolism. It is thought to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. In addition, it is believed to inhibit the activity of other enzymes, such as those involved in the metabolism of fatty acids and glucose.
Biochemical and Physiological Effects
4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has been studied for its potential to modulate the activity of enzymes involved in drug metabolism. It is believed to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. In addition, it is believed to inhibit the activity of other enzymes, such as those involved in the metabolism of fatty acids and glucose. Furthermore, it has been studied for its potential to reduce inflammation and oxidative stress in the body.

Advantages and Limitations for Lab Experiments

The advantages of 4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% for laboratory experiments include its low cost, its low toxicity, and its ability to modulate the activity of enzymes involved in drug metabolism. It is also relatively easy to synthesize, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to its use in laboratory experiments, including its instability in the presence of light and air, as well as its potential to cause skin irritation.

Future Directions

There are a number of potential future directions for 4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% research. These include further studies into its potential to modulate the activity of enzymes involved in drug metabolism, as well as its ability to reduce inflammation and oxidative stress in the body. In addition, further studies into its potential to inhibit the growth of certain cancer cells could be conducted. Furthermore, research into its potential to be used as a drug delivery system could be explored. Finally, further research into its potential to be used in the synthesis of other compounds could be conducted.

Synthesis Methods

4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% is synthesized through a process known as the Williamson ether synthesis. This reaction is a nucleophilic substitution reaction in which an alkoxide ion acts as a nucleophile and attacks an alkyl halide, resulting in the formation of an ether. The Williamson ether synthesis of 4-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% involves the reaction of 2,4-dimethoxyphenol (DMP) and 2-methoxyphenol (2MP) in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and can be completed in a few hours.

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-17-11-5-6-12(14(9-11)18-2)10-4-7-13(16)15(8-10)19-3/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNWPUXJWXVRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685647
Record name 2',3,4'-Trimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethoxyphenyl)-2-methoxyphenol

CAS RN

1261896-89-2
Record name 2',3,4'-Trimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.